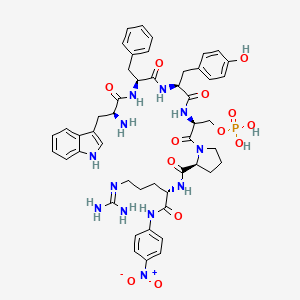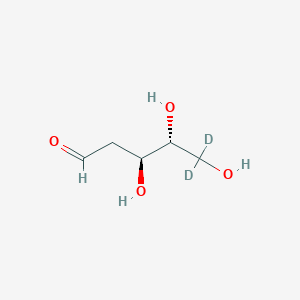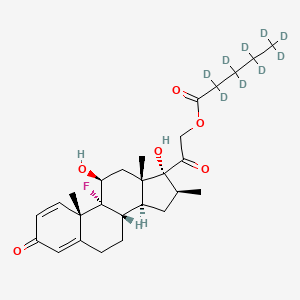
Triclocarban-d4 (4-chlorophenyl-d4)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triclocarban-d4: (3,4,4′-Trichlorocarbanilide-d4) is a deuterium-labeled derivative of triclocarban, a broad-spectrum antibacterial compound. Triclocarban has been widely used in personal care products such as soaps, skin creams, toothpastes, and deodorants due to its effective antimicrobial properties . The deuterium labeling in triclocarban-d4 makes it particularly useful in scientific research, especially in studies involving pharmacokinetics and metabolic profiling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of triclocarban-d4 involves the incorporation of deuterium atoms into the triclocarban molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The general synthetic route involves the reaction of 3,4-dichloroaniline with 4-chlorophenyl isocyanate in the presence of a deuterated solvent .
Industrial Production Methods: Industrial production of triclocarban-d4 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield of the deuterium-labeled product. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired level of deuterium incorporation .
Análisis De Reacciones Químicas
Types of Reactions: Triclocarban-d4 undergoes various chemical reactions, including:
Oxidation: Triclocarban-d4 can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated products.
Substitution: Halogen atoms in triclocarban-d4 can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products:
Oxidation: Hydroxylated triclocarban derivatives.
Reduction: Dechlorinated triclocarban analogs.
Substitution: Various substituted triclocarban derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Triclocarban-d4 is used as a tracer in chemical studies to understand reaction mechanisms and pathways. Its deuterium labeling allows for precise tracking of the compound during chemical transformations .
Biology: In biological research, triclocarban-d4 is employed to study the metabolism and distribution of triclocarban in living organisms. It helps in identifying metabolic pathways and potential bioaccumulation .
Medicine: Triclocarban-d4 is used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) of triclocarban. This information is crucial for understanding the drug’s behavior in the body and its potential therapeutic applications .
Industry: In industrial applications, triclocarban-d4 is used to develop and test new antimicrobial formulations. Its deuterium labeling provides insights into the stability and efficacy of these formulations under various conditions .
Mecanismo De Acción
Triclocarban-d4 exerts its antibacterial effects by inhibiting the activity of enoyl-(acyl-carrier protein) reductase, an enzyme involved in fatty acid synthesis. This inhibition disrupts the synthesis of bacterial cell membranes, leading to the inhibition of bacterial growth . The molecular targets include both gram-positive and gram-negative bacteria, making it a broad-spectrum antibacterial agent .
Comparación Con Compuestos Similares
Triclosan: Another widely used antibacterial agent with a similar mechanism of action.
Chlorhexidine: An antiseptic with broad-spectrum activity against bacteria and fungi.
Benzalkonium Chloride: A quaternary ammonium compound used as a disinfectant and antiseptic.
Uniqueness: Triclocarban-d4’s uniqueness lies in its deuterium labeling, which enhances its utility in scientific research. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in various studies. This makes triclocarban-d4 particularly valuable in pharmacokinetic and metabolic research compared to its non-deuterated counterparts .
Propiedades
Fórmula molecular |
C13H9Cl3N2O |
|---|---|
Peso molecular |
319.6 g/mol |
Nombre IUPAC |
1-(4-chloro-2,3,5,6-tetradeuteriophenyl)-3-(3,4-dichlorophenyl)urea |
InChI |
InChI=1S/C13H9Cl3N2O/c14-8-1-3-9(4-2-8)17-13(19)18-10-5-6-11(15)12(16)7-10/h1-7H,(H2,17,18,19)/i1D,2D,3D,4D |
Clave InChI |
ICUTUKXCWQYESQ-RHQRLBAQSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)[2H])[2H])Cl)[2H] |
SMILES canónico |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




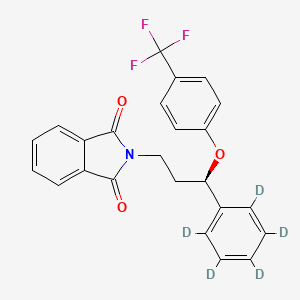

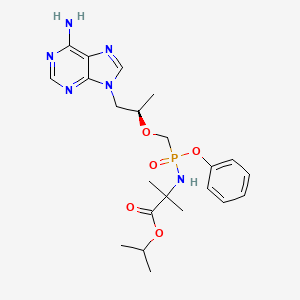
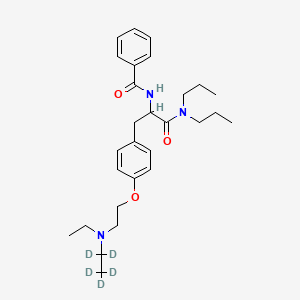
![(2R)-2-[(1S)-1,2-bis(18O)(oxidanyl)ethyl]-3,4-dihydroxy-2H-furan-5-one](/img/structure/B12411379.png)
![(2S)-6-amino-2-[[(2S)-2-[[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3-phenylpropanoyl]amino]-N-[2-[[3-[3-[3-ethyl-8-(trifluoromethyl)quinolin-4-yl]phenoxy]phenyl]sulfonyl-methylamino]ethyl]hexanamide](/img/structure/B12411384.png)
